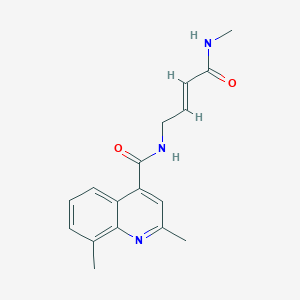
Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known by its chemical formula, C11H15BrN2O3.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of novel heterocyclic compounds, which are crucial for the development of new pharmaceuticals. For example, it has been involved in the synthesis of pyridyl–pyrazole-3-one derivatives. These derivatives have demonstrated selective cytotoxicity against certain tumor cell lines without harming normal liver cells, highlighting their potential in cancer therapy (Q. Huang et al., 2017).
Biological Activity Enhancement
It serves as a precursor in the creation of comenic acid derivatives containing isoxazole and isothiazole moieties. These compounds, when used in combination with certain antitumor drugs, have shown a synergistic effect in chemotherapy, particularly in the treatment of brain tumors (A. Kletskov et al., 2018).
Catalyst in Synthesis Processes
The compound is used in facilitating synthesis processes, such as in the solvent and catalyst-induced synthesis of highly substituted imidazoles. These methodologies are essential for developing efficient, cost-effective, and environmentally friendly synthetic routes (H. Shaterian & M. Ranjbar, 2011).
Color Tuning of Iridium Complexes
In materials science, it is used in the synthesis of iridium complexes for color tuning. These complexes find applications in organic light-emitting diodes (OLEDs) and other photophysical devices, illustrating the compound's versatility beyond pharmaceuticals (S. Stagni et al., 2008).
properties
IUPAC Name |
methyl 5-bromo-2-(oxan-4-yl)-1H-imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-15-10(14)7-8(11)13-9(12-7)6-2-4-16-5-3-6/h6H,2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRYBEKZPIDMDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=N1)C2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

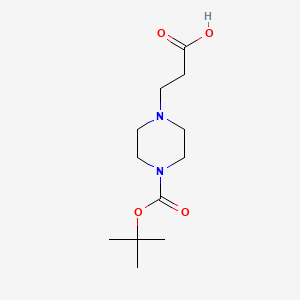
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 6-chloropyridine-3-carboxylate](/img/structure/B2730577.png)
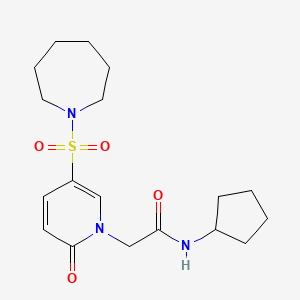
![4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2730580.png)
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730582.png)
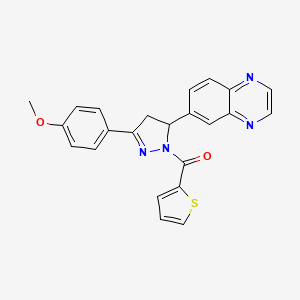
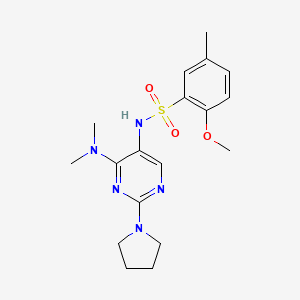
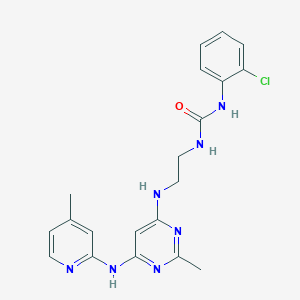
![N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2730586.png)

![2-(cyanomethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2730592.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2730597.png)
